molecular formula C14H12ClN3O2S B15217870 4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide CAS No. 647853-74-5

4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide

Cat. No.: B15217870
CAS No.: 647853-74-5
M. Wt: 321.8 g/mol
InChI Key: LGEOXUCXBCGPHO-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position and linked to a 3-methyl-2H-indazol-5-yl moiety. Structural studies of related compounds (e.g., N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide) highlight the importance of substituent effects on molecular conformation and packing .

Properties

CAS No.

647853-74-5

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C14H12ClN3O2S/c1-9-13-8-11(4-7-14(13)17-16-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)

InChI Key

LGEOXUCXBCGPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Sulfonamide Group: The benzenesulfonamide group can be introduced through a reaction between the indazole derivative and a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-substituted derivative.

Scientific Research Applications

4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of CHK1 and CHK2 kinases, leading to the modulation of cell cycle progression and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biological pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Physical Properties

Compound Name Molecular Formula Substituents on Benzenesulfonamide Key Functional Groups Melting Point (°C) Synthesis Conditions
4-Chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide C₁₄H₁₂ClN₃O₂S 4-Cl, N-(3-methyl-2H-indazol-5-yl) Indazole, methyl, sulfonamide Not reported Not explicitly described in evidence
N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide C₁₄H₁₂ClN₃O₃S 4-OCH₃, N-(3-Cl-1H-indazol-5-yl) Methoxy, chloroindazole Not reported Crystallization from ethanol
4-Chloro-2-(naphthalen-1-ylmethylthio)-5-methyl-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide (13) C₂₈H₂₄ClN₅O₂S₃ 4-Cl, 2-naphthalenylmethylthio Naphthalene, thioether, imidazole 177–180 p-Dioxane, PTSA, 4 hours
4-Chloro-N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-2-benzylthio-5-methylbenzenesulfonamide (51) C₂₄H₂₁ClFN₅O₂S₂ 4-Cl, 2-benzylthio, triazinyl Triazine, benzylthio, fluorine 266–268 Ethanol reflux, 33 hours
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide C₁₆H₁₃ClN₂O₃S 4-Cl, N-(isoxazolylmethyl) Isoxazole, methylene linker Not reported Not described

Key Observations :

  • Substituent Effects: The target compound’s 3-methylindazole group contrasts with methoxy (e.g., ), triazine (e.g., ), and isoxazole (e.g., ) substituents in analogs.
  • Melting Points : Compounds with extended aromatic systems (e.g., 51 in ) exhibit higher melting points (255–279°C) due to stronger π-π stacking, whereas simpler derivatives (e.g., 13 in ) melt at lower temperatures (177–180°C).
  • Synthetic Routes : Reaction conditions vary significantly; triazine derivatives require prolonged reflux (~33 hours) , while thioether-linked compounds are synthesized faster (4–15 hours) .

Key Insights :

  • Indazole vs. Triazine : Indazole-containing compounds (e.g., ) may target enzymes like carbonic anhydrase, while triazine derivatives (e.g., ) could interact with nucleotide-binding domains.

Crystallographic and Conformational Analysis

Studies on N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide () reveal planar indazole rings and sulfonamide torsion angles of ~80°, influencing packing efficiency. In contrast, methoxy-substituted analogs () exhibit altered dihedral angles due to steric and electronic effects. Computational tools like SHELX () and WinGX () have been critical in resolving these structures, highlighting the role of substituents in crystal lattice formation.

Biological Activity

4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide, with the CAS number 1024297-72-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12ClN3O2S\text{C}_{14}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit various biological activities, particularly in cancer therapy and enzyme inhibition.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For example, compounds similar to this compound have shown significant inhibition of tumor growth in various cancer models. Notably, one study reported that a related compound effectively inhibited HCT116 colon cancer cell growth with an IC50 value in the low nanomolar range .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the indazole moiety can enhance potency against targets like FGFR1 and EGFR .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
AntitumorHCT116 Tumor Cells<10
Kinase InhibitionFGFR130.2 ± 1.9
Kinase InhibitionEGFR T790M5.3

Case Study: Inhibition of Human Serum Paraoxonase

A study investigated the effects of various indazoles on human serum paraoxonase (PON1), an important antioxidant enzyme. Results indicated that certain indazoles reduced PON1 activity, suggesting potential implications for oxidative stress-related diseases . This highlights the need for further research into the safety and efficacy of this compound in clinical settings.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability. For instance, the electron-withdrawing sulfonamide group may lower LUMO energy, favoring electrophilic interactions .
  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Docking scores correlate with experimental IC₅₀ values for sulfonamide inhibitors .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Data Integration
Cross-validate computational predictions with experimental SAR studies. For example, if DFT predicts poor solubility, corroborate with HPLC logP measurements .

What analytical techniques are critical for structural elucidation and purity assessment?

Q. Basic Research Focus

  • X-ray crystallography : Resolve bond lengths and angles (e.g., S–N bond ~1.62 Å in sulfonamides) to confirm regiochemistry .
  • NMR spectroscopy : Key signals include indazole NH (δ 10–12 ppm) and sulfonamide SO₂ protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.8 for C₁₄H₁₁ClN₃O₂S) .

Advanced Quality Control
Combine hyphenated techniques like LC-MS/MS to detect trace impurities (<0.1%). For chiral purity, use chiral HPLC (e.g., Chiralpak IA column) .

How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

Q. Advanced Research Focus

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-carbonic anhydrase activity varies due to assay pH or enzyme isoforms) .
  • Structural analogs : Test substituent effects (e.g., 3-methyl vs. 3-ethyl indazole) to isolate pharmacophore contributions .
  • Standardized assays : Replicate results under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

Case Example
If Study A reports antitumor activity (IC₅₀ = 2 µM) and Study B shows no effect, evaluate cell line specificity (e.g., p53 status) or compound stability in culture media .

What in vitro and in vivo models are appropriate for evaluating pharmacological potential?

Q. Basic Research Focus

  • In vitro :
    • Enzyme inhibition : Carbonic anhydrase II/IX isoforms (spectrophotometric assay at 348 nm) .
    • Antiproliferative activity : MTT assay in cancer cell lines (e.g., MCF-7, HT-29) .
  • In vivo :
    • Xenograft models : Subcutaneous tumor volume measurement in nude mice (dose range: 10–50 mg/kg, oral) .

Advanced Mechanistic Studies
Use CRISPR-engineered cell lines (e.g., CAIX knockout) to validate target specificity. For toxicity, perform hepatic CYP450 inhibition assays to assess drug-drug interaction risks .

How can AI-driven tools optimize reaction pathways for novel derivatives?

Q. Advanced Research Focus

  • Retrosynthesis prediction : Platforms like IBM RXN for Chemistry propose alternative routes (e.g., replacing hazardous reagents) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yield outcomes based on descriptors like solvent polarity and catalyst loading .
  • Automation : Integrate robotic liquid handlers for high-throughput screening of reaction conditions .

Example Workflow
Input SMILES of target compound → AI suggests Pd-catalyzed coupling for indazole synthesis → Validate with microreactor experiments .

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